molecular formula C18H19NO3 B2653885 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide CAS No. 1705039-38-8

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide

Cat. No.: B2653885
CAS No.: 1705039-38-8
M. Wt: 297.354
InChI Key: DQNRBCUAZANRCW-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzofuran and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol and 4-methylbenzofuran share structural similarities.

    Benzamide Derivatives: Compounds like N-(2-hydroxyethyl)-4-methylbenzamide and N-(2,3-dihydro-1-benzofuran-5-yl)-4-methylbenzamide are closely related.

Uniqueness

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide stands out due to its unique combination of the benzofuran and benzamide moieties, which confer distinct biological activities and chemical properties

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-2-4-13(5-3-12)18(21)19-11-16(20)14-6-7-17-15(10-14)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNRBCUAZANRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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